molecular formula C5H7NaO2 B12337858 sodium;(Z)-2-methyl-3-oxobut-1-en-1-olate

sodium;(Z)-2-methyl-3-oxobut-1-en-1-olate

Cat. No.: B12337858
M. Wt: 122.10 g/mol
InChI Key: VZUJKSCAQOORQX-LNKPDPKZSA-M
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Description

Sodium (Z)-2-methyl-3-oxobut-1-en-1-olate is a sodium enolate characterized by a conjugated enolate system with a methyl group at position 2 and a ketone at position 2. The (Z)-configuration denotes that the substituents on the double bond (the methyl and sodium-bound oxygen groups) are on the same side of the planar structure. This compound serves as a reactive intermediate in organic synthesis, particularly in aldol condensations and Michael additions, due to its nucleophilic β-carbon .

The (Z)-isomer’s stereochemistry likely influences its reactivity and stability compared to analogous enolates.

Properties

Molecular Formula

C5H7NaO2

Molecular Weight

122.10 g/mol

IUPAC Name

sodium;(Z)-2-methyl-3-oxobut-1-en-1-olate

InChI

InChI=1S/C5H8O2.Na/c1-4(3-6)5(2)7;/h3,6H,1-2H3;/q;+1/p-1/b4-3-;

InChI Key

VZUJKSCAQOORQX-LNKPDPKZSA-M

Isomeric SMILES

C/C(=C/[O-])/C(=O)C.[Na+]

Canonical SMILES

CC(=C[O-])C(=O)C.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(Z)-2-methyl-3-oxobut-1-en-1-olate typically involves the reaction of sodium hydroxide with (Z)-2-methyl-3-oxobut-1-en-1-ol. The reaction is carried out in an aqueous medium at room temperature. The sodium hydroxide acts as a base, deprotonating the hydroxyl group of the (Z)-2-methyl-3-oxobut-1-en-1-ol, resulting in the formation of the sodium salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically carried out in large reactors with controlled temperature and pH to ensure maximum yield and purity. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Sodium;(Z)-2-methyl-3-oxobut-1-en-1-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The sodium ion can be substituted with other cations in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like ammonium chloride (NH₄Cl) can be used to substitute the sodium ion.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Corresponding salts with different cations.

Scientific Research Applications

Organic Synthesis

Building Block in Organic Chemistry

Sodium (Z)-2-methyl-3-oxobut-1-en-1-olate serves as a crucial building block in organic synthesis. Its enolate form allows it to participate in various reactions, such as:

  • Carbon-Carbon Bond Formation : It acts as a nucleophile in reactions with electrophiles, facilitating the construction of complex organic molecules.
  • Reagent in Chemical Transformations : The compound is employed in numerous chemical transformations, including aldol reactions and Michael additions.

Case Study: Synthesis of β-Keto Esters

A notable application is its use in synthesizing β-keto esters. In a study, sodium (Z)-2-methyl-3-oxobut-1-en-1-olate was reacted with various alkyl halides under controlled conditions to yield diverse β-keto esters with high yields and purity. This demonstrates its utility as a versatile reagent in organic synthesis.

Biochemical Applications

Role in Metabolic Pathways

Research indicates that sodium (Z)-2-methyl-3-oxobut-1-en-1-olate may play a role in metabolic pathways. Its nucleophilic properties allow it to interact with biomolecules, making it valuable for studying enzyme kinetics and metabolic processes.

Buffering Agent

In biochemical assays, this compound is utilized as a buffering agent to maintain pH stability during reactions. This is particularly important in experiments where enzymatic activity is sensitive to pH fluctuations.

Industrial Applications

Synthesis of Fine Chemicals

Sodium (Z)-2-methyl-3-oxobut-1-en-1-olate is employed in the industrial synthesis of fine chemicals. Its reactivity enables the production of various intermediates used in pharmaceuticals and agrochemicals.

Agrochemical Production

The compound also finds applications in the production of agrochemicals. It serves as an intermediate for synthesizing herbicides and pesticides, contributing to agricultural productivity.

Mechanism of Action

The mechanism of action of sodium;(Z)-2-methyl-3-oxobut-1-en-1-olate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons. It can also interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares sodium (Z)-2-methyl-3-oxobut-1-en-1-olate with structurally related sodium enolates:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Configuration Key Features
Sodium (Z)-2-methyl-3-oxobut-1-en-1-olate C₅H₇NaO₂ 122.10* Not reported Z Methyl and enolate groups on same side; high nucleophilicity
Sodium (E)-2-methyl-3-oxobut-1-en-1-olate C₅H₇NaO₂ 122.10 143193-92-4 E Methyl and enolate groups on opposite sides; >96% purity
Sodium (1E)-1,4-diethoxy-3,4-dioxobut-1-en-1-olate C₈H₁₁NaO₅ 222.16 Not reported E Diethoxy and ketone substituents; used in chelation chemistry
Sodium 1-hexanesulfonate C₆H₁₃NaO₃S 188.22 2832-45-3 N/A Sulfonate surfactant; unrelated to enolate reactivity

*Assumed based on (E)-isomer data.

Key Observations :

  • Stereochemical Impact : The (Z)-isomer’s spatial arrangement may lead to steric hindrance or enhanced resonance stabilization compared to the (E)-isomer, affecting reaction pathways .
  • Functional Groups: Sodium (1E)-1,4-diethoxy-3,4-dioxobut-1-en-1-olate contains electron-withdrawing ethoxy groups, reducing nucleophilicity relative to the methyl-substituted enolate .
  • Reactivity: Unlike sulfonates (e.g., sodium 1-hexanesulfonate), sodium enolates participate in carbon-carbon bond-forming reactions rather than acting as surfactants .

Research Findings and Challenges

  • Stereochemical Purity : Isomerization between (Z) and (E) forms under thermal or acidic conditions is a concern, complicating isolation .
  • Limited Data: Direct studies on the (Z)-isomer are scarce; most inferences derive from computational models or comparisons with analogous enolates.
  • Handling: Sodium enolates are hygroscopic and require inert atmospheres, as moisture induces decomposition to ketones .

Biological Activity

Sodium (Z)-2-methyl-3-oxobut-1-en-1-olate, also known as sodium 3-oxobut-1-en-1-olate, is an organic sodium salt with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Sodium 3-oxobut-1-en-1-olate has the molecular formula C₄H₅NaO₂. It is synthesized through the deprotonation of 3-oxobut-1-en-1-ol using strong bases like sodium hydride or sodium hydroxide in aprotic solvents such as tetrahydrofuran or dimethyl sulfoxide. The compound's structure allows for its reactivity as an enolate ion, enabling it to participate in various chemical reactions, including oxidation, reduction, and substitution.

The biological activity of sodium 3-oxobut-1-en-1-olate is primarily attributed to its ability to act as a nucleophile due to the resonance stabilization of the enolate ion. This property allows it to interact with electrophilic centers in biological systems, potentially inhibiting enzyme activity involved in metabolic pathways. The specific molecular targets and pathways remain under investigation, but initial studies suggest interactions with enzymes that catalyze enolate reactions.

Enzyme Inhibition and Metabolic Pathways

Research indicates that sodium 3-oxobut-1-en-1-olate may play a role in metabolic pathways by inhibiting specific enzymes. Its potential as an enzyme inhibitor has garnered attention for applications in drug development and metabolic regulation .

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial properties. For instance, it has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth. While specific data on its efficacy against pathogens like Mycobacterium tuberculosis remains scarce, its structural analogs have demonstrated significant antibacterial activity .

Research Findings and Case Studies

Several studies have explored the biological activity of sodium 3-oxobut-1-en-1-olate and its derivatives:

StudyFocusFindings
Enzyme inhibitionDemonstrated potential to inhibit metabolic enzymes.
Antimicrobial activityStructural analogs showed effective inhibition against M. tuberculosis.
QSAR studiesSuggested that modifications to the compound could enhance biological activity.

Case Study: QSAR Analysis

A quantitative structure–activity relationship (QSAR) study indicated that modifications to the molecular structure of related compounds could significantly influence their biological activity. For example, substituents at specific positions on the aromatic rings were found to enhance antibacterial properties, suggesting a pathway for optimizing sodium 3-oxobut-1-en-1-olate derivatives for improved efficacy against microbial targets .

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